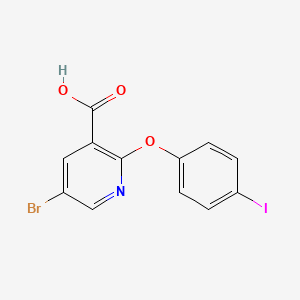

5-Bromo-2-(4-iodophenoxy)nicotinic acid

Description

Contextual Background of Halogenated Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental structures in organic and medicinal chemistry. chemistryjournal.net The introduction of halogen atoms—such as bromine, chlorine, fluorine, and iodine—into the nicotinic acid scaffold significantly alters the molecule's physicochemical properties. This halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Halogenated nicotinic acid derivatives have been investigated for a range of potential applications. Researchers have synthesized and evaluated these compounds for their analgesic, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net The specific placement and type of halogen can lead to compounds with enhanced efficacy or novel mechanisms of action. For instance, some derivatives have shown promise in targeting diseases like pneumonia and even Alzheimer's disease. chemistryjournal.net The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, also makes these compounds valuable in the field of crystal engineering and materials science. acs.org

Structural Characteristics and Chemical Class of 5-Bromo-2-(4-iodophenoxy)nicotinic acid

5-Bromo-2-(4-iodophenoxy)nicotinic acid is a polysubstituted aromatic carboxylic acid. Its core structure is a pyridine (B92270) ring, which is characteristic of nicotinic acid, with a carboxylic acid group at the 3-position. The molecule is further distinguished by two halogen substitutions: a bromine atom at the 5-position of the pyridine ring and an iodophenoxy group at the 2-position.

The chemical structure can be broken down as follows:

Nicotinic Acid Backbone: A pyridine ring with a carboxylic acid functional group.

Bromine Substitution: A bromine atom attached to the 5th carbon of the pyridine ring.

Iodophenoxy Group: A phenoxy group (a benzene (B151609) ring attached via an oxygen atom) is bonded to the 2nd carbon of the pyridine ring. This phenoxy group is itself substituted with an iodine atom at its 4-position.

This combination of a brominated pyridine ring and an iodinated phenoxy ether linkage makes it a dihalogenated diaryl ether derivative of nicotinic acid.

Interactive Data Table: Key Structural and Chemical Information

| Property | Value |

| IUPAC Name | 5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid |

| Molecular Formula | C12H7BrINO3 |

| Molecular Weight | 447.99 g/mol |

| Chemical Class | Halogenated Nicotinic Acid Derivative, Aromatic Carboxylic Acid, Diaryl Ether |

Overview of Academic Research Significance and Potential Applications in Chemical Biology and Materials Science

The academic interest in 5-Bromo-2-(4-iodophenoxy)nicotinic acid and similar compounds stems from their potential as building blocks in supramolecular chemistry and as scaffolds for the development of new functional molecules.

In Chemical Biology: The presence of multiple halogen atoms offers sites for further chemical modification, allowing for the synthesis of a library of related compounds for biological screening. The iodophenoxy moiety, in particular, is a structural motif found in some biologically active molecules. While specific biological activity for 5-Bromo-2-(4-iodophenoxy)nicotinic acid is not extensively documented in publicly available literature, related halogenated nicotinic acid derivatives have been explored for various therapeutic applications. smolecule.com

In Materials Science: The bromine and iodine atoms in the structure are capable of forming halogen bonds, which are highly directional non-covalent interactions. This property is of significant interest in crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties. acs.org The ability to form predictable intermolecular interactions makes this compound a candidate for the construction of novel solid-state architectures, such as co-crystals and metal-organic frameworks (MOFs). These materials could have potential applications in areas like gas storage, catalysis, and nonlinear optics.

Structure

3D Structure

Properties

Molecular Formula |

C12H7BrINO3 |

|---|---|

Molecular Weight |

420.00 g/mol |

IUPAC Name |

5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17) |

InChI Key |

UBOGMIQSIXSGBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 4 Iodophenoxy Nicotinic Acid

Retrosynthetic Analysis and Identification of Key Precursors for 5-Bromo-2-(4-iodophenoxy)nicotinic acid Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.org For 5-Bromo-2-(4-iodophenoxy)nicotinic acid, the primary disconnection points are the ether linkage and the bromine substitution on the pyridine (B92270) ring.

The most logical disconnection is at the diaryl ether bond (C-O), which simplifies the molecule into two key precursors: a substituted nicotinic acid and an iodinated phenol (B47542). This leads to the identification of 5-Bromo-2-chloronicotinic acid and 4-iodophenol (B32979) as the primary building blocks. The chloro-substituent at the 2-position of the nicotinic acid derivative makes it an excellent electrophile for nucleophilic aromatic substitution.

An alternative disconnection could involve breaking the C-Br bond first, followed by the C-O bond. However, the former approach is generally more efficient as it utilizes a more readily available starting material in the form of 2-chloronicotinic acid, which can then be brominated.

| Target Molecule | Key Precursors |

| 5-Bromo-2-(4-iodophenoxy)nicotinic acid | 5-Bromo-2-chloronicotinic acid, 4-iodophenol |

Strategies for Bromination at the 5-Position of the Nicotinic Acid Core

The introduction of a bromine atom at the 5-position of the nicotinic acid core is a critical step in the synthesis. This is typically achieved through electrophilic aromatic substitution.

Investigations into Electrophilic Aromatic Substitution for Bromine Introduction

The pyridine ring of nicotinic acid is electron-deficient, which makes direct electrophilic aromatic substitution challenging. However, the reaction can be facilitated under specific conditions. One common method for the synthesis of 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. google.com Another approach involves the bromination of 2-chloronicotinic acid. nbinno.com This precursor is often used as it is more susceptible to electrophilic attack than nicotinic acid itself.

The reaction typically proceeds by treating 2-chloronicotinic acid with a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid. nbinno.com The presence of a Lewis acid catalyst can also be employed to enhance the reaction rate and yield. google.com

| Starting Material | Brominating Agent | Catalyst (if any) | Product |

| 2-chloronicotinic acid | Bromine (Br₂) | None (in acetic acid) | 5-Bromo-2-chloronicotinic acid |

| Nicotinic acid | Bromine (Br₂) | Thionyl chloride | 5-Bromonicotinic acid |

Approaches for Introducing the 4-Iodophenoxy Moiety

The formation of the diaryl ether linkage is a pivotal step in the synthesis of the target molecule. This is most commonly achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Substitution Reactions Involving 2-Chloropyridine Intermediates and Iodinated Phenols

The chlorine atom at the 2-position of 5-Bromo-2-chloronicotinic acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group. This allows for a nucleophilic aromatic substitution (SNAr) reaction with 4-iodophenol. nih.govresearchgate.net

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

| Electrophile | Nucleophile | Base | Solvent | Product |

| 5-Bromo-2-chloronicotinic acid | 4-iodophenol | Potassium Carbonate | DMF | 5-Bromo-2-(4-iodophenoxy)nicotinic acid |

Carbon-Carbon and Carbon-Oxygen Coupling Reactions for Constructing the Diarylether Linkage

While nucleophilic aromatic substitution is a common method, transition metal-catalyzed cross-coupling reactions offer an alternative and versatile approach to forming the C-O diaryl ether bond.

Exploration of Suzuki Coupling Protocols for Pyridine Functionalization

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that typically forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgorganic-chemistry.org While less common for C-O bond formation, variations of this reaction can be adapted for the synthesis of diaryl ethers.

In this context, a potential Suzuki-type coupling could involve the reaction of a boronic acid derivative of 4-iodophenol with 5-bromo-2-chloronicotinic acid. However, a more direct application of Suzuki coupling would be for the formation of a C-C bond if a different retrosynthetic approach were taken. For the specified target molecule, the direct SNAr reaction is generally more straightforward for the C-O linkage. The Suzuki reaction is more widely used for creating biphenyl (B1667301) structures and other C-C coupled systems. youtube.comresearchgate.net

It is important to note that while the Suzuki reaction is a cornerstone of modern organic synthesis, its application for the direct formation of the diaryl ether in this specific synthesis is less documented than the classical nucleophilic substitution pathway.

Application of Sonogashira Coupling Methodologies for Analogous Bond Formation

The core structure of 5-Bromo-2-(4-iodophenoxy)nicotinic acid is assembled around a diaryl ether linkage (C-O-C). However, the Sonogashira coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While not directly applicable to the synthesis of the ether bond in the target molecule, it is an essential methodology for creating structural analogs where the phenoxy group is replaced by a phenylethynyl group. Such analogs are often synthesized for structure-activity relationship (SAR) studies in medicinal chemistry.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups. wikipedia.org A key aspect of this reaction is the relative reactivity of the aryl halides, which follows the order: I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com This predictable reactivity allows for selective coupling at one position in a polyhalogenated molecule.

For instance, an analogous compound, 5-Bromo-2-((4-iodophenyl)ethynyl)nicotinic acid, could be synthesized via a Sonogashira coupling between a 5-bromo-2-halonicotinic acid derivative and 4-iodophenylacetylene. Alternatively, the coupling could occur between 5-bromo-2-ethynylnicotinic acid and 1,4-diiodobenzene. The conditions for such reactions can be finely tuned, with modern protocols exploring copper-free systems to prevent the undesired dimerization of alkyne starting materials. acs.org The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields. acs.orglibretexts.org

Table 1: Key Parameters in Sonogashira Coupling Reactions

| Parameter | Description | Common Examples | Impact on Reaction |

|---|---|---|---|

| Palladium Catalyst | The primary catalyst that facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Activity and stability of the catalyst are crucial for reaction efficiency. |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide intermediate. | CuI | Increases reaction rates but can lead to alkyne homocoupling. Copper-free protocols exist to avoid this. acs.org |

| Base | Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne. | Et₃N, Piperidine, i-Pr₂NH | Must be sufficiently basic but should not interfere with the catalyst or substrates. |

| Solvent | Solubilizes reactants and catalyst. | THF, DMF, Acetonitrile (B52724) | Can influence reaction rate and catalyst stability. |

| Aryl Halide (R-X) | The electrophilic partner in the coupling. | Aryl iodides, bromides, or triflates | Reactivity order is I > OTf > Br > Cl, allowing for chemoselective couplings. nrochemistry.com |

Multi-Step Synthesis Optimization and Yield Enhancement Strategies for 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Key Optimization Strategies:

Precursor Synthesis: The synthesis of the 5-bromonicotinic acid precursor must be efficient. Traditional methods involving the bromination of nicotinic acid often require harsh conditions and can lead to mixtures of products. Optimization involves screening brominating agents, catalysts (e.g., Lewis acids), and reaction conditions (temperature, time) to improve yield and regioselectivity.

Ullmann Condensation: The formation of the diaryl ether linkage is the critical step. Classical Ullmann reactions required high temperatures and stoichiometric amounts of copper. orientjchem.org Modern protocols have significantly improved this transformation. Optimization focuses on:

Catalyst System: Using catalytic amounts of a copper(I) salt (e.g., CuI) is standard. organic-chemistry.org

Ligands: The addition of ligands can dramatically accelerate the reaction, allowing for milder conditions and lower catalyst loadings. organic-chemistry.orgbeilstein-journals.orgnih.gov N,N- and N,O-chelating ligands such as N,N-dimethylglycine or various diamines have proven effective. nih.gov

Base: The choice of base is critical for deprotonating the phenol. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often superior to other bases. organic-chemistry.orgnih.gov

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. organic-chemistry.orgbeilstein-journals.org

Table 2: Variables for Optimization of Ullmann Diaryl Ether Synthesis

| Variable | Options | Effect on Yield and Reaction Rate |

|---|---|---|

| Copper Source | Cu powder, Cu₂O, CuI, CuCl | Catalytic sources like CuI are generally more effective and require lower loadings than copper powder. organic-chemistry.org |

| Ligand | None, N,N-dimethylglycine, Proline, Diamines, Phenanthrolines | Ligands stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures and broader substrate scope. beilstein-journals.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are preferred. Cs₂CO₃ and K₃PO₄ often give the best results. organic-chemistry.orgnih.gov |

| Solvent | DMF, NMP, Acetonitrile, Dioxane | The solvent must be stable at the required reaction temperature and effectively solubilize the reactants and base. |

| Temperature | 80-200 °C | Lower temperatures are achievable with optimized catalyst/ligand systems, which helps to minimize side reactions. beilstein-journals.org |

Regioselectivity and Chemo-selectivity Considerations in the Synthesis of 5-Bromo-2-(4-iodophenoxy)nicotinic acid and its Precursors

The synthesis of a polyhalogenated, multifunctional molecule like 5-Bromo-2-(4-iodophenoxy)nicotinic acid presents significant challenges in controlling selectivity.

Regioselectivity:

Regioselectivity refers to the control of the position of chemical bond formation. In this synthesis, two key regioselective transformations are critical:

Bromination of Nicotinic Acid: The introduction of the bromine atom onto the nicotinic acid ring must occur specifically at the C-5 position. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, under forcing conditions, substitution occurs primarily at the C-3 and C-5 positions. The directing effect of the carboxylic acid group (a meta-director) favors substitution at the C-5 position. Careful selection of the brominating agent and reaction conditions is necessary to achieve high regioselectivity and avoid the formation of other isomers. mdpi.comresearchgate.net

Diaryl Ether Formation: The coupling reaction must selectively form the ether bond at the C-2 position of the nicotinic acid ring. The C-2 and C-6 positions of the pyridine ring are the most electron-deficient and are therefore highly activated towards nucleophilic aromatic substitution (SNAr). A halogen at the C-2 position is readily displaced by a nucleophile like the 4-iodophenoxide anion.

Chemoselectivity:

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. The synthesis of the target molecule involves precursors that contain multiple reactive sites, demanding high chemoselectivity.

The key challenge lies in the coupling of the two halogenated precursors, for example, 5-bromo-2-chloronicotinic acid and 4-iodophenol . The resulting product contains three different carbon-halogen bonds (C-Cl, C-Br, and C-I).

During Ullmann Coupling: The reaction must selectively form a C-O bond by displacing the chlorine at the C-2 position of the nicotinic acid ring without affecting the C-Br bond on the same ring or the C-I bond on the phenol. The C-Cl bond at the C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the adjacent carboxylic acid. This activation makes it more susceptible to displacement than the C-Br bond at the C-5 position under Ullmann or SNAr conditions.

In Subsequent Reactions: The presence of three different halogens in the final product allows for selective downstream functionalization. The reactivity of these bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. nih.gov This hierarchy enables selective reactions, such as a Sonogashira or Suzuki coupling, at the C-I bond while leaving the C-Br and any remaining C-Cl bonds intact. nih.govnih.gov This differential reactivity is based on the carbon-halogen bond dissociation energies and is a cornerstone of modern synthetic strategy for complex molecules. nih.govwhiterose.ac.uk

Table 3: Relative Reactivity of C-X Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Relative Bond Strength | General Reactivity in Oxidative Addition | Preferred Coupling Reaction |

|---|---|---|---|

| C-I | Weakest | Highest | Sonogashira, Suzuki, Heck, Stille |

| C-Br | Intermediate | Intermediate | Sonogashira, Suzuki, Heck, Buchwald-Hartwig |

Advanced Chemical Reactivity and Derivatization Studies of 5 Bromo 2 4 Iodophenoxy Nicotinic Acid

Functional Group Transformations and Their Impact on the Chemical Compound

The functional groups present in 5-Bromo-2-(4-iodophenoxy)nicotinic acid—the carboxylic acid, the bromine and iodine atoms, and the pyridine (B92270) ring itself—are all amenable to chemical modification, allowing for extensive structural diversification.

Halogenation Reactions of 5-Bromo-2-(4-iodophenoxy)nicotinic acid for Further Structural Diversification

The pyridine ring, being an electron-deficient aromatic system, is generally less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.gov However, the existing halogen substituents can influence further halogenation reactions. The introduction of additional halogen atoms can significantly alter the electronic properties and steric profile of the molecule. While specific studies on the further halogenation of 5-Bromo-2-(4-iodophenoxy)nicotinic acid are not extensively documented, general principles of pyridine chemistry suggest that harsh conditions might be required for direct electrophilic halogenation. nih.goviust.ac.ir For instance, bromination of pyridine derivatives can be achieved using bromine in oleum. iust.ac.ir

Alternatively, modern synthetic methods offer more controlled approaches. For instance, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines. nih.gov These methods could potentially be adapted to introduce additional chlorine, bromine, or iodine atoms at specific positions on the pyridine ring of 5-Bromo-2-(4-iodophenoxy)nicotinic acid, leading to a diverse set of poly-halogenated analogs. The choice of halogenating agent and reaction conditions would be crucial in determining the regioselectivity of the reaction.

Table 1: Potential Halogenation Reactions for Structural Diversification

| Reaction Type | Potential Reagents | Potential Products | Impact on Compound |

|---|---|---|---|

| Electrophilic Bromination | Br2/Oleum | Poly-brominated derivatives | Increased lipophilicity, altered electronic distribution |

| Selective Chlorination | Designed Phosphine Reagents | Chloro-substituted analogs | Modified steric and electronic properties |

| Iodination | NIS, I2/oxidizing agent | Iodo-substituted analogs | Enhanced potential for cross-coupling reactions |

Esterification of the Carboxylic Acid Group of 5-Bromo-2-(4-iodophenoxy)nicotinic acid for Analog Generation

The carboxylic acid group is a prime site for derivatization through esterification. This transformation is not only crucial for creating analogs with modified physicochemical properties, such as solubility and cell permeability, but also for producing prodrugs in medicinal chemistry contexts. The esterification of nicotinic acid and its derivatives can be achieved through various methods.

Standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common approach. researchgate.net For more sensitive substrates or to achieve higher yields, coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-(N,N-dimethylamino)pyridine (DMAP) can be employed. google.com This method allows for the formation of esters under milder conditions. Another strategy involves the conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride, followed by reaction with an alcohol.

The generation of a series of alkyl and aryl esters of 5-Bromo-2-(4-iodophenoxy)nicotinic acid would provide a valuable library of compounds for further investigation.

Table 2: Esterification Methods for Analog Generation

| Method | Reagents | Reaction Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, H2SO4 | Reflux | Simple, cost-effective |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high yield |

| Acid Chloride Formation | SOCl2, then Alcohol | Varies | High reactivity of intermediate |

Decarboxylation Pathways and the Formation of Reactive Intermediates from 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for pyridinecarboxylic acids, often leading to the formation of reactive intermediates. The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, often through the formation of a zwitterionic intermediate. cdnsciencepub.comstackexchange.com

For 5-Bromo-2-(4-iodophenoxy)nicotinic acid, which is a derivative of nicotinic acid (pyridine-3-carboxylic acid), decarboxylation is generally less facile than for 2- or 4-pyridinecarboxylic acids. stackexchange.com However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation can occur. The mechanism for the decarboxylation of nicotinic acid derivatives can be complex and pH-dependent. cdnsciencepub.com The reaction could proceed through the loss of carbon dioxide to form a pyridyl anion, a highly reactive intermediate that can be trapped by electrophiles or protonated by the solvent.

Recent advances in photoredox and copper catalysis have enabled decarboxylative cross-coupling reactions of aromatic carboxylic acids, suggesting that under specific catalytic conditions, the carboxyl group of 5-Bromo-2-(4-iodophenoxy)nicotinic acid could be replaced with other functional groups. nih.gov This would open up novel avenues for derivatization.

Exploration of Novel Reaction Pathways Involving the Pyridine Nitrogen and Halogen Atoms

The pyridine nitrogen and the two halogen atoms (bromine and iodine) are key reactive sites that allow for a wide range of novel transformations, significantly expanding the chemical diversity of derivatives.

The bromine and iodine atoms on the aromatic rings are excellent handles for transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgyoutube.com The differential reactivity of the C-Br and C-I bonds can potentially be exploited for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed oxidative addition steps than the C-Br bond, allowing for selective functionalization at the 4-position of the phenoxy ring. libretexts.org This would enable the introduction of a wide variety of aryl, alkyl, or alkynyl groups, leading to the synthesis of a vast array of complex derivatives.

Table 3: Novel Reaction Pathways

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structures |

|---|---|---|---|

| Pyridine Nitrogen | N-Oxidation | Peroxomonosulfate | Pyridine-N-oxide derivatives |

| Pyridine Nitrogen | N-Alkylation | Alkyl halides | Quaternary pyridinium (B92312) salts |

| Iodine Atom | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl derivatives |

| Bromine Atom | Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted derivatives |

| Both Halogens | Sequential Cross-Coupling | Various coupling partners | Highly complex, multi-substituted analogs |

Mechanisms of Reactivity and Kinetic Studies of 5-Bromo-2-(4-iodophenoxy)nicotinic acid in Various Chemical Environments

The kinetics of the oxidation of nicotinic acid by peroxomonosulfate have been studied, revealing a second-order reaction, first order with respect to each reactant. koreascience.kr The reaction rate is influenced by pH, which affects the protonation state of the nicotinic acid. koreascience.kr Similar kinetic studies on the N-oxidation of 5-Bromo-2-(4-iodophenoxy)nicotinic acid would be beneficial for understanding the reactivity of the pyridine nitrogen in different chemical environments.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Kinetic studies of these reactions for substrates similar to 5-Bromo-2-(4-iodophenoxy)nicotinic acid would help in determining the rate-determining step and optimizing catalyst systems for efficient transformations. The electronic effects of the bromo, iodo, and phenoxy substituents on the pyridine and benzene rings would play a significant role in the rates of these reactions.

The decarboxylation of pyridinecarboxylic acids has been a subject of kinetic and mechanistic investigation. cdnsciencepub.comresearchgate.net The rate of decarboxylation is highly dependent on the pH of the medium, with the zwitterionic form often being the most reactive species. cdnsciencepub.com Kinetic studies on the decarboxylation of 5-Bromo-2-(4-iodophenoxy)nicotinic acid under various conditions would provide a deeper understanding of its stability and the potential for generating reactive intermediates.

Theoretical and Computational Investigations of 5 Bromo 2 4 Iodophenoxy Nicotinic Acid

Electronic Structure Analysis and Molecular Orbitals of 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. It involves mapping the distribution of electrons and determining the energies of the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

For 5-Bromo-2-(4-iodophenoxy)nicotinic acid, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring, which is a better electron donor than the brominated pyridine (B92270) ring. The LUMO is likely to be distributed across the electron-deficient bromonicotinic acid moiety, particularly the pyridine ring and the carboxylic acid group, which are electron-withdrawing. Quantum chemical calculations, such as those performed on 2-bromo-5-nitrothiazole, are used to precisely determine these energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Bromo-2-(4-iodophenoxy)nicotinic acid based on DFT Calculations

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Conformational Analysis and Energy Landscapes of the Compound

Due to the presence of a flexible ether linkage between the two aromatic rings, 5-Bromo-2-(4-iodophenoxy)nicotinic acid can adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformations.

Quantum Chemical Calculations on the Reactivity and Stability of 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Quantum chemical methods like DFT can be used to calculate a variety of molecular properties, known as reactivity descriptors, that provide insight into the reactivity and stability of a molecule. These descriptors are derived from the way the electron density changes with the number of electrons.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ²/2η.

These parameters allow for a quantitative assessment of the molecule's reactivity. For 5-Bromo-2-(4-iodophenoxy)nicotinic acid, the presence of electron-withdrawing groups (bromo, iodo, carboxylic acid, and the pyridine nitrogen) would likely result in a high electrophilicity index, indicating its susceptibility to attack by nucleophiles.

Computational Studies on Halogen Bonding Interactions within 5-Bromo-2-(4-iodophenoxy)nicotinic acid and with Solvents

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron donor). This occurs due to a region of positive electrostatic potential, known as a "σ-hole," located on the halogen atom opposite to the covalent bond. Both bromine and iodine atoms in 5-Bromo-2-(4-iodophenoxy)nicotinic acid are capable of forming halogen bonds.

Computational studies can visualize and quantify these interactions. A Molecular Electrostatic Potential (MEP) map would reveal the positive σ-holes on the outer surfaces of the bromine and iodine atoms. The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the iodine atom on the phenoxy ring is expected to be a stronger halogen bond donor than the bromine atom on the pyridine ring.

In the solid state, these halogen bonds could direct the crystal packing, forming interactions with the nitrogen or oxygen atoms of neighboring molecules. In solution, the bromine and iodine atoms could form halogen bonds with solvent molecules that can act as Lewis bases, such as dimethyl sulfoxide (B87167) (DMSO) or water.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field that describes the interactions between them.

An MD simulation of 5-Bromo-2-(4-iodophenoxy)nicotinic acid in a solvent like water would provide insights into several phenomena:

Solvation Structure: How water molecules arrange themselves around the solute molecule. This can be analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and water molecules, as well as between the pyridine nitrogen and water.

Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a more realistic picture than static gas-phase calculations.

Aggregation: Whether solute molecules tend to associate with each other in solution, which could be driven by hydrophobic interactions between the aromatic rings or intermolecular halogen bonding.

These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

In Vitro Biological Activity and Mechanistic Research on 5 Bromo 2 4 Iodophenoxy Nicotinic Acid

Mechanistic Studies on Anti-inflammatory Potential (In Vitro Cellular Models)

Further research would be required to determine the specific in vitro biological activities of 5-Bromo-2-(4-iodophenoxy)nicotinic acid.

Modulation of Inflammatory Markers by 5-Bromo-2-(4-iodophenoxy)nicotinic acid

No studies have been published that examine the direct effects of 5-Bromo-2-(4-iodophenoxy)nicotinic acid on key inflammatory markers. Research on the broader class of nicotinic acid derivatives suggests potential anti-inflammatory properties, often associated with the modulation of pro-inflammatory cytokines. nih.govnih.gov However, without specific experimental data for the titled compound, its activity in this area remains unknown.

Cytokine and Chemokine Profile Analysis in Cell Cultures

There is no available data from in vitro cell culture studies to characterize the cytokine and chemokine expression profiles following treatment with 5-Bromo-2-(4-iodophenoxy)nicotinic acid. Such analyses are crucial for understanding the immunomodulatory effects of a compound, but have not yet been reported for this specific molecule.

Mechanistic Studies on Anticancer Potential (In Vitro Cellular Models)

While various brominated compounds and nicotinic acid analogs have been investigated for their anticancer properties, research specifically focused on 5-Bromo-2-(4-iodophenoxy)nicotinic acid is absent from the current scientific record. researchgate.netresearchgate.net

Cell Viability and Proliferation Assays with Various Cancer Cell Lines

No data from cell viability and proliferation assays, such as MTT or BrdU incorporation assays, have been published for 5-Bromo-2-(4-iodophenoxy)nicotinic acid across any cancer cell lines. Therefore, its cytotoxic or cytostatic potential against cancerous cells has not been determined.

Apoptosis and Cell Cycle Modulation Studies Induced by the Compound

Investigations into the ability of 5-Bromo-2-(4-iodophenoxy)nicotinic acid to induce apoptosis or modulate the cell cycle in cancer cells have not been reported. Consequently, there is no information on its potential to trigger programmed cell death or cause cell cycle arrest in specific phases. researchgate.net

Investigations into Cell Migration and Invasion Inhibition

The potential of 5-Bromo-2-(4-iodophenoxy)nicotinic acid to inhibit cancer cell migration and invasion, key processes in metastasis, has not been evaluated in any published in vitro studies. Assays such as wound healing or transwell migration assays would be necessary to assess these effects. nih.govnih.gov

Role of Halogen Substituents in Modulating In Vitro Biological Efficacy

The structure of 5-Bromo-2-(4-iodophenoxy)nicotinic acid features two halogen substituents, bromine and iodine. The specific contribution of these halogens to the biological activity of this molecule is undetermined, as no structure-activity relationship (SAR) studies have been published. In medicinal chemistry, halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability. dergipark.org.trdrugdesign.org However, the precise role of the bromo and iodo groups in the context of this particular nicotinic acid derivative is a subject for future investigation.

Analysis of Halogen Bonding Interactions in Receptor Recognition Processes

The presence of both a bromine atom on the nicotinic acid ring and an iodine atom on the phenoxy group of 5-Bromo-2-(4-iodophenoxy)nicotinic acid provides two potential sites for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen, nitrogen, or sulfur atom found in the amino acid residues of a protein. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the context of receptor recognition, the iodine and bromine atoms of this compound can act as electrophilic regions, known as σ-holes, which can interact favorably with electron-rich pockets within a biological target. The geometry of these interactions is highly specific, with the angle between the covalent bond to the halogen and the halogen bond itself typically being close to 180 degrees. This directionality can significantly contribute to the precise orientation of the ligand within the binding site, a crucial factor for achieving high affinity and selectivity.

Impact on Binding Affinity and Selectivity Towards Biological Targets

The specific placement of the bromine and iodine atoms on the scaffold of 5-Bromo-2-(4-iodophenoxy)nicotinic acid is critical for its selectivity. Different biological targets possess unique topographies and distributions of electron-donating residues within their binding sites. The precise positioning of the halogen atoms allows the molecule to selectively interact with receptors that have complementary halogen bond acceptors at appropriate locations. This "lock-and-key" type of interaction, guided by halogen bonding, can lead to a high degree of selectivity for one specific target over others, which is a desirable property for the development of targeted therapeutics.

Further in vitro studies, such as competitive binding assays and functional assays, are necessary to quantify the binding affinity (e.g., Ki or IC50 values) of 5-Bromo-2-(4-iodophenoxy)nicotinic acid for various receptors and to assess its functional activity. These experiments, in conjunction with structural data, would provide a comprehensive understanding of how halogen bonding governs the affinity and selectivity of this compound.

Structure Activity Relationship Sar Studies of 5 Bromo 2 4 Iodophenoxy Nicotinic Acid and Its Analogs

Systematic Modification of Halogen Positions and Types on the Nicotinic Acid Core

The presence and positioning of halogen atoms on the nicotinic acid scaffold are critical determinants of biological activity. In the parent compound, the bromine atom at the 5-position significantly influences the electronic properties and binding affinity of the molecule.

Research into related heterocyclic systems shows that both the type of halogen (F, Cl, Br, I) and its location can drastically alter receptor interactions. The substitution of hydrogen atoms with halogens can modify the molecule's interaction with target proteins by introducing halogen bonds, which are noncovalent interactions involving a polarized halogen atom. usu.edu The electron-withdrawing nature of halogens also affects the acidity of the carboxylic acid and the basicity of the pyridine (B92270) nitrogen, which can be crucial for binding. acs.org

Systematic modifications would involve synthesizing analogs where the bromine at the 5-position is replaced by other halogens or moved to other available positions on the nicotinic acid ring (e.g., 4- or 6-positions). For instance, replacing bromine with a smaller, more electronegative fluorine atom could lead to different binding interactions. Conversely, moving the bromo group could reorient the molecule within the binding pocket, potentially enhancing or diminishing activity depending on the specific receptor topology. Studies on similar bis-triazolium receptors have shown that halogen substitution can enhance the binding of anions by shifting interactions from hydrogen bonds to stronger halogen bonds. usu.edu

| Compound | Modification on Nicotinic Acid Core | Anticipated Impact on Activity |

|---|---|---|

| Analog 1a | Substitution of 5-Bromo with 5-Chloro | May alter binding affinity due to changes in halogen bond strength and steric profile. |

| Analog 1b | Substitution of 5-Bromo with 5-Fluoro | Could significantly change electronic distribution and potential for hydrogen bonding. |

| Analog 1c | Relocation of Bromo to 4-Position | Expected to change molecular geometry and orientation in the receptor binding site. |

| Analog 1d | Relocation of Bromo to 6-Position | Likely to influence interactions involving the adjacent pyridine nitrogen. |

Alterations to the Phenoxy Moiety and Linker Region and their Biological Implications

The 2-(4-iodophenoxy) group is a significant structural feature that often contributes to binding through hydrophobic and π–π interactions. nih.gov The ether oxygen atom serves as a critical linker, and its position is often key to high activity.

Modifications to the phenoxy moiety, particularly the iodine substituent, are a primary focus for SAR studies. The large, lipophilic iodine atom at the para-position can be involved in specific hydrophobic interactions or halogen bonds within the receptor pocket. Altering its position (to ortho- or meta-) or replacing it with other substituents (e.g., smaller halogens, alkyl, or methoxy (B1213986) groups) would probe the steric and electronic requirements of this part of the binding site. For example, replacing iodine with a smaller chlorine atom might be favorable if the binding pocket is sterically constrained. nih.gov

The ether linker itself provides rotational flexibility. Replacing the oxygen atom with other linkers, such as sulfur (thioether) or an amino group (secondary amine), would change the bond angle, length, and hydrogen-bonding capability of the linker region, thereby affecting the relative orientation of the nicotinic acid and phenoxy rings.

| Compound | Modification | Potential Biological Implication |

|---|---|---|

| Analog 2a | Replacement of 4-iodo with 4-chloro on phenoxy ring | Investigates the role of halogen size and polarizability in binding. |

| Analog 2b | Replacement of 4-iodo with 4-methyl on phenoxy ring | Probes the hydrophobic nature of the binding pocket. |

| Analog 2c | Relocation of iodo to 3-position (meta) on phenoxy ring | Evaluates the positional importance of the substituent for optimal interaction. |

| Analog 2d | Replacement of ether (-O-) linker with thioether (-S-) | Alters linker geometry and electronic properties. |

Modifications of the Nicotinic Acid Carboxylic Group and In Vitro Activity

The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bonding or ionic interactions with receptor residues, such as arginine. nih.govnih.gov However, its acidic nature can sometimes lead to poor pharmacokinetic properties. nih.govresearchgate.net Therefore, modifying this group or replacing it with bioisosteres is a common strategy in medicinal chemistry to improve drug-like properties while retaining or enhancing in vitro activity. drughunter.comcambridgemedchemconsulting.com

Common modifications include esterification to produce methyl or ethyl esters, or conversion to amides. These changes neutralize the acidic charge and can improve membrane permeability, though they may reduce binding affinity if an ionic interaction is crucial.

Bioisosteric replacement involves substituting the carboxylic acid with functional groups that have similar physicochemical properties. A widely used bioisostere is the tetrazole ring, which has a similar pKa to a carboxylic acid but offers greater lipophilicity and metabolic stability. drughunter.comcambridgemedchemconsulting.com Other potential bioisosteres include acyl sulfonamides or hydroxamic acids, each offering a different profile of acidity, hydrogen bonding capacity, and spatial arrangement. nih.gov For example, a series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating that modification of the carboxylic acid moiety can lead to active compounds. nih.gov

| Compound | Carboxylic Acid Modification | Expected Impact on In Vitro Activity |

|---|---|---|

| Analog 3a | Conversion to Methyl Ester | Loss of ionic interaction may decrease affinity; increased cell permeability. |

| Analog 3b | Conversion to Primary Amide | Alters hydrogen bond donor/acceptor pattern; removes negative charge. |

| Analog 3c | Replacement with 1H-Tetrazole | Maintains acidic pKa while potentially improving metabolic stability and altering binding geometry. cambridgemedchemconsulting.com |

| Analog 3d | Replacement with Acyl Sulfonamide | Provides an alternative acidic functional group with different spatial and electronic features. nih.gov |

Correlation of Structural Features of 5-Bromo-2-(4-iodophenoxy)nicotinic acid Analogs with In Vitro Receptor Interactions

Understanding how the structural features of 5-Bromo-2-(4-iodophenoxy)nicotinic acid and its analogs translate into receptor-level interactions is the ultimate goal of SAR. The binding of a ligand within a receptor pocket is a complex interplay of various noncovalent forces. nih.gov Homology modeling and molecular docking studies, based on known structures of related receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs), can provide insights into these interactions. nih.govacs.org

Key interactions for this class of compounds likely include:

Ionic/Hydrogen Bonding: The carboxylic acid is a prime candidate for forming a salt bridge or strong hydrogen bonds with basic residues like arginine or lysine (B10760008) in the binding pocket. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor.

Halogen Bonding: Both the bromine on the nicotinic acid ring and the iodine on the phenoxy ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur on amino acid side chains (e.g., serine, methionine).

π–π Stacking: The two aromatic rings (pyridine and phenyl) can engage in π–π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the receptor. nih.gov

By correlating the in vitro activity (e.g., binding affinity, IC₅₀) of a series of analogs with their structural modifications, a detailed pharmacophore model can be constructed. For example, if moving the bromo-substituent from the 5- to the 4-position leads to a loss of activity, it suggests that the 5-position is optimal for a key interaction, such as a halogen bond or a steric fit. Similarly, if replacing the 4-iodo group with a smaller 4-fluoro group enhances activity, it may indicate a sterically constrained pocket.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for 5-Bromo-2-(4-iodophenoxy)nicotinic acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of 5-Bromo-2-(4-iodophenoxy)nicotinic acid, a QSAR model could predict the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent analogs.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), lipophilic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.govfrontiersin.org

Model Validation: The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and external validation with the test set. Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE). mdpi.comfrontiersin.org

For more complex analyses, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity, providing intuitive guidance for drug design. mdpi.com

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Overall hydrophobicity/lipophilicity of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic charge distribution and reactivity. |

| Steric | Molar Refractivity (MR), Molecular Weight | Size and polarizability of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape, size, and degree of branching. |

In-depth Analysis of "5-Bromo-2-(4-iodophenoxy)nicotinic acid" Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates that "5-Bromo-2-(4-iodophenoxy)nicotinic acid" is a compound with a notable absence of extensive, publicly accessible research. While the chemical structure can be inferred from its name—a nicotinic acid core with a bromine atom at the 5-position and a 4-iodophenoxy group at the 2-position—detailed academic and research-focused information as per the requested outline is not available in the public domain.

Efforts to gather specific data on its potential academic applications, including its use as a chemical probe, its role in materials science, or as a preclinical lead compound, did not yield any specific studies or detailed findings directly pertaining to "5-Bromo-2-(4-iodophenoxy)nicotinic acid." General information on related compounds, such as other halogenated nicotinic acid derivatives, exists but does not provide the specific details required to construct a scientifically accurate article solely on the subject compound.

Consequently, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline for "5-Bromo-2-(4-iodophenoxy)nicotinic acid" due to the lack of available scientific research. Any attempt to do so would involve speculation and extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy and specificity for the requested subject.

Potential Academic Applications and Future Research Directions

Emerging Methodologies for the Synthesis and Derivatization of Halogenated Nicotinic Acids

The synthesis and subsequent modification of halogenated nicotinic acids, such as 5-Bromo-2-(4-iodophenoxy)nicotinic acid, are pivotal for exploring their chemical space and potential applications. Traditional synthetic routes are continually being supplemented and replaced by emerging methodologies that offer greater efficiency, safety, and precision. These advanced techniques are critical for producing complex molecules and their derivatives for academic and industrial research.

A significant advancement in chemical synthesis is the adoption of flow chemistry . This technique involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a conventional batch reactor. springerprofessional.dedurham.ac.uk For the synthesis of halogenated heterocycles, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. springerprofessional.dersc.org This precise control is particularly advantageous for managing highly exothermic or rapid halogenation reactions, enhancing process safety and often leading to cleaner reaction profiles and higher yields. durham.ac.ukrsc.org The telescoping of multiple reaction steps without isolating intermediates is another key benefit, streamlining the path to complex molecules like substituted nicotinic acids. uc.pt

Transition-metal catalysis , particularly with palladium, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing the aryloxy-nicotinic acid scaffold. Furthermore, modern methods focus on the direct C-H functionalization of the pyridine (B92270) ring, which offers a more atom-economical approach by avoiding the pre-functionalization of substrates. researchgate.net Palladium-catalyzed processes can facilitate the ring-forming aromatic C-H alkylation with unactivated alkyl halides, enabling the construction of diverse heterocyclic systems under mild conditions. nih.gov Such strategies could be adapted for the late-stage modification of the halogenated nicotinic acid core, allowing for the efficient generation of diverse derivatives.

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, or whole organisms, can afford halogenated organic compounds with high specificity, often under mild, aqueous conditions. nih.govresearchgate.net Halogenase enzymes, for instance, can introduce halogen atoms onto organic substrates with remarkable regio- and stereoselectivity, a feat that is often challenging to achieve with conventional chemical methods. nih.gov While direct enzymatic synthesis of a complex molecule like 5-Bromo-2-(4-iodophenoxy)nicotinic acid may not be established, biocatalytic methods for producing key precursors, such as halogenated nicotinic acid, are an active area of research. nih.gov

The derivatization of the 5-Bromo-2-(4-iodophenoxy)nicotinic acid scaffold is crucial for structure-activity relationship (SAR) studies. The carboxylic acid group is a prime site for modification, readily converted into esters, amides, or other functional groups using standard coupling agents or by activation with reagents like thionyl chloride. mdpi.com Advanced derivatization reagents are being developed to enhance the analytical detection of carboxylic acids in complex matrices, for example, for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net Beyond the acid moiety, the halogen atoms themselves offer handles for further modification through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling the introduction of a wide array of substituents to probe their effect on biological activity.

| Methodology | Description | Key Advantages | Applicability to Halogenated Nicotinic Acids |

|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuous stream within microreactors or tubes. springerprofessional.de | Enhanced safety, precise control over reaction conditions, improved yield and purity, ease of scalability, potential for automation. rsc.org | Ideal for controlling exothermic halogenation reactions and for multi-step, telescoped synthesis of the core structure and its derivatives. uc.pt |

| Transition-Metal Catalysis | Utilizes metals like palladium to catalyze bond formations (e.g., C-H activation, cross-coupling). utexas.edu | High efficiency, functional group tolerance, ability to form complex bonds under mild conditions. nih.gov | Synthesis of the bi-aryl ether linkage and late-stage functionalization of the pyridine ring to create diverse analogues. |

| Biocatalysis / Enzymatic Synthesis | Employs enzymes (e.g., halogenases) to perform specific chemical transformations. nih.gov | High selectivity (regio-, stereo-, chemo-), environmentally friendly (mild, aqueous conditions), reduced byproducts. researchgate.net | Selective halogenation of nicotinic acid precursors or modification of the final compound at specific positions. |

Conclusion and Broader Academic Implications

Summary of Key Academic Research Findings on 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Direct academic research exclusively focused on 5-Bromo-2-(4-iodophenoxy)nicotinic acid is limited. However, the scientific community has extensively studied its core components—a halogenated nicotinic acid derivative. Nicotinic acid, a form of vitamin B3, and its derivatives are known to play crucial roles in various biological processes. The introduction of halogen atoms, in this case, bromine and iodine, into the molecular structure is a common strategy in medicinal chemistry to modulate the compound's biological activity.

While specific studies on this compound are not abundant, research on analogous halogenated nicotinic acids suggests potential biological activities. Halogenated organic compounds are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. nih.govnih.gov The presence of both a bromine atom and an iodophenoxy group on the nicotinic acid scaffold of 5-Bromo-2-(4-iodophenoxy)nicotinic acid suggests that it could be a candidate for similar biological evaluation.

The synthesis of this compound is anticipated to follow established organic chemistry principles. A plausible synthetic route would involve the bromination of a suitable nicotinic acid precursor, followed by a nucleophilic aromatic substitution or a coupling reaction with 4-iodophenol (B32979). smolecule.com

Below is a data table summarizing the key characteristics of 5-Bromo-2-(4-iodophenoxy)nicotinic acid based on available information and inferences from related compounds.

| Property | Data | Source |

| Molecular Formula | C12H7BrINO3 | Inferred |

| Structural Features | Brominated nicotinic acid core with a 4-iodophenoxy substituent | Inferred |

| Potential Synthesis | Bromination of a nicotinic acid derivative followed by coupling with 4-iodophenol | smolecule.com |

| Anticipated Biological Activity | Potential antibacterial, antifungal, anticancer properties | nih.govnih.gov |

Identification of Unanswered Questions and Future Research Gaps

The scarcity of dedicated research on 5-Bromo-2-(4-iodophenoxy)nicotinic acid presents numerous unanswered questions and significant research gaps. A primary area for future investigation is the definitive synthesis and characterization of this compound. While a synthetic route can be proposed, the optimal reaction conditions, yield, and purification methods remain to be experimentally determined.

Furthermore, the biological activity of 5-Bromo-2-(4-iodophenoxy)nicotinic acid is entirely speculative at this point. Comprehensive screening for various biological activities, including but not limited to, antimicrobial and cytotoxic effects, is a critical next step. Mechanistic studies to understand how the specific combination of bromine and iodine substituents influences its interaction with biological targets would be highly valuable.

Another significant gap is the exploration of its potential applications in materials science. The unique electronic and structural properties conferred by the heavy halogen atoms could make this compound a candidate for use in the development of new functional materials, such as organic semiconductors or materials with interesting photophysical properties.

Key research gaps are summarized in the table below:

| Research Area | Unanswered Questions |

| Synthesis | What is the most efficient and scalable synthetic route? What are the full spectroscopic and crystallographic characterizations? |

| Chemical Biology | What are the specific biological activities of this compound? What are its molecular targets and mechanisms of action? |

| Materials Science | Does this compound possess any interesting electronic, optical, or self-assembly properties? Can it be incorporated into functional materials? |

Significance of Research on 5-Bromo-2-(4-iodophenoxy)nicotinic acid for Chemical Biology and Materials Science

The study of 5-Bromo-2-(4-iodophenoxy)nicotinic acid holds considerable significance for both chemical biology and materials science. In chemical biology, this compound serves as an interesting probe to understand the structure-activity relationships of halogenated nicotinic acid derivatives. The systematic evaluation of its biological properties could lead to the discovery of new therapeutic agents with novel mechanisms of action. The presence of two different halogens offers an opportunity to fine-tune its properties through further chemical modification.

From a materials science perspective, the investigation of this molecule could contribute to the development of new organic materials. The combination of the planar aromatic rings and the heavy halogen atoms may lead to unique solid-state packing and intermolecular interactions, which are crucial for determining the material's properties. Research into its potential as a building block for supramolecular assemblies or as a component in electronic devices could open up new avenues in materials design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(4-iodophenoxy)nicotinic acid, and how can reaction efficiency be validated?

- Answer : The synthesis can involve sequential halogenation and coupling reactions. For example:

- Step 1 : Bromination of nicotinic acid derivatives at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Ullmann coupling or nucleophilic aromatic substitution (SNAr) to introduce the 4-iodophenoxy group, leveraging copper catalysts or iodide displacement .

- Validation : Monitor reaction progress via TLC or HPLC (high-performance liquid chromatography) with UV detection. Confirm purity (>95%) using reverse-phase HPLC under gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers ensure structural fidelity and purity of the synthesized compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for bromo/iodo substituents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for CHBrINO, expected m/z ≈ 419.86) .

- Elemental Analysis : Match calculated and observed C/H/N/Br/I percentages (tolerate <0.4% deviation) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected -NMR splitting patterns) be resolved?

- Answer : Contradictions often arise from dynamic effects or impurities:

- Dynamic NMR (DNMR) : Probe rotational barriers in the phenoxy group at variable temperatures (e.g., 25–60°C) to detect conformational isomers .

- Purification : Re-crystallize using mixed solvents (e.g., ethanol/water) to remove byproducts like dehalogenated intermediates .

- DFT Calculations : Simulate NMR spectra using Gaussian or ORCA software to compare experimental vs. theoretical splitting patterns .

Q. What computational strategies predict the reactivity of 5-Bromo-2-(4-iodophenoxy)nicotinic acid in cross-coupling reactions?

- Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom in the phenoxy group may act as a leaving group in Pd-catalyzed reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for Suzuki-Miyaura coupling .

- Retrosynthetic Analysis : Use tools like ICSynth (ICReDD) to design alternative pathways for halogen-selective functionalization .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

- Answer :

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

- Factors : Pd(OAc) (0.5–2 mol%), KCO (1–3 equiv), and DMF/HO ratio (4:1 to 2:1).

- Response Surface Methodology (RSM) : Maximize yield (>80%) using central composite design .

- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can stability studies address decomposition under storage or catalytic conditions?

- Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Iodine substituents may hydrolyze under acidic conditions, requiring inert (N) storage .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for decarboxylation) .

- Light Sensitivity : Conduct UV-Vis spectroscopy under UV exposure to detect photolytic byproducts .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting melting point reports for structurally similar brominated nicotinic acid derivatives?

- Answer :

- Synthesis Conditions : Melting points vary with crystallization solvents (e.g., ethanol vs. ethyl acetate) and heating rates. For example, 5-Bromo-2-thiophenecarboxylic acid shows mp 121°C , while 5-Bromo-4-methoxythiophene-3-carboxylic acid melts at 155–156°C .

- DSC (Differential Scanning Calorimetry) : Measure phase transitions under controlled heating (5°C/min) to standardize values .

Methodological Resources

Q. Which databases provide reliable physicochemical data for halogenated aromatic acids?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.